Ceftiolene
Overview
Description
Ceftiolene is a third-generation cephalosporin antibiotic . It is a semisynthetic, broad-spectrum antibiotic .
Molecular Structure Analysis
The IUPAC name for Ceftiolene is (6R,7R)-7- [ [ (2Z)-2- (2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3- [ (E)-2- [ [5,6-dioxo-4- (2-oxoethyl)-1H-1,2,4-triazin-3-yl]sulfanyl]ethenyl]-8-oxo-5-thia-1-azabicyclo [4.2.0]oct-2-ene-2-carboxylic acid . The molecular formula is C20H18N8O8S3 and the molar mass is 594.59 g/mol .
Physical And Chemical Properties Analysis
Ceftiolene has 16 hydrogen bond acceptors, 5 hydrogen bond donors, and 10 freely rotating bonds . Its topological polar surface area is 305 Ų, and it has a molar refractivity of 140.2±0.5 cm³ .
Scientific Research Applications
Chemical Reaction Dynamics
A study by Werkema et al. (2006) explored the reactions of monomeric CeH with CO, providing insights into the dynamics of chemical reactions involving cerium, which can be applied to understand the behavior of complex compounds like Ceftiolene in chemical processes (Werkema et al., 2006).
Electron Transport in Molecules
Stokbro et al. (2003) conducted theoretical studies on the electron transport in di-thiol benzene, which is crucial for comprehending the electronic properties of complex molecules such as Ceftiolene. This research is significant for the development of molecular electronics and nanodevices (Stokbro et al., 2003).
Environmental Health and Community Engagement
Sullivan and Lloyd (2006) discussed the integration of community-based participatory research with environmental health science, utilizing theatre as a medium. This interdisciplinary approach can be instrumental in addressing community health issues related to environmental exposure to chemicals like Ceftiolene (Sullivan & Lloyd, 2006).
Electrochemical Detection in Healthcare
Liang et al. (2022) developed an electrochemical immunosensor using electroactive covalent-organic frameworks for detecting carcinoembryonic antigens. This innovation signifies the potential application of similar techniques for detecting biomarkers in diseases where Ceftiolene may be involved (Liang et al., 2022).
High-Temperature Material Stability
Mortazavi et al. (2017) studied the thermal properties of carbon Ene-yne graphyne, a material stable at high temperatures. Understanding the thermal stability of materials can be crucial for developing pharmaceutical processing methods involving Ceftiolene (Mortazavi et al., 2017).
Advanced Photocatalysts
Miao et al. (2015) reported on the synthesis of CeF3 nanoparticles and their photocatalytic performance, indicating potential applications in environmental remediation. This research might provide insights for synthesizing novel photocatalysts with Ceftiolene or related compounds (Miao et al., 2015).
Ion Storage and Battery Technology
Mortazavi et al. (2016) investigated the application of silicene, germanene, and stanene for Na or Li-ion storage. This research is pertinent to advancing battery technologies, which can be crucial for devices used in research and medical fields involving Ceftiolene (Mortazavi et al., 2016).
properties
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-[[5,6-dioxo-4-(2-oxoethyl)-1H-1,2,4-triazin-3-yl]sulfanyl]ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N8O8S3/c1-36-26-10(9-7-39-19(21)22-9)13(30)23-11-15(32)28-12(18(34)35)8(6-38-17(11)28)2-5-37-20-25-24-14(31)16(33)27(20)3-4-29/h2,4-5,7,11,17H,3,6H2,1H3,(H2,21,22)(H,23,30)(H,24,31)(H,34,35)/b5-2+,26-10-/t11-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXAHFZIHLTPFR-JLRJEBFFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C=CSC4=NNC(=O)C(=O)N4CC=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)/C=C/SC4=NNC(=O)C(=O)N4CC=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N8O8S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101024597 | |
Record name | Cefatiolene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101024597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ceftiolene | |
CAS RN |
77360-52-2 | |
Record name | Ceftiolene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77360-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ceftiolene [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077360522 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefatiolene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101024597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CEFTIOLENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28TV2P33KF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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